Phthalic anhydride is a valuable and significant heterocyclic substrate in two- and multicomponent organic reactions . It is a potent substrate to design a wide range of heterocyclic compounds that possess various kinds of properties and applications in chemistry, industry, and pharmaceuticals .
Field: Industrial Chemistry
Application Summary: 3-Bromophthalic anhydride can be used as a priming agent.
Field: Organic Chemistry
Application Summary: 3-Bromophthalic anhydride might be used in the synthesis of 4-phenylethynylphthalic anhydride.
3-Bromophthalic anhydride is an organic compound classified as an aromatic anhydride, with the molecular formula and a molecular weight of 227.01 g/mol. It is derived from phthalic acid, where a bromine atom replaces a hydrogen atom at the third position of the benzene ring. The structure features a cyclic anhydride ring with two carbonyl groups (C=O) attached to the benzene, contributing to its reactivity in various
3-Bromophthalic anhydride is a corrosive and irritating compound. It can cause skin and eye irritation upon contact.
Various methods have been developed for synthesizing 3-bromophthalic anhydride:
3-Bromophthalic anhydride is utilized in various fields:
Several compounds share structural similarities with 3-bromophthalic anhydride. Here are a few notable ones:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Phthalic Anhydride | No halogen substitution | Commonly used as a precursor in various reactions |
4-Bromophthalic Anhydride | Bromine at the fourth position | Used extensively in polymer chemistry |
2-Bromophthalic Anhydride | Bromine at the second position | Less common; specific applications in organic synthesis |
Chlorinated Phthalic Anhydrides | Chlorine substitution instead of bromine | Different reactivity profiles compared to brominated derivatives |
Each compound exhibits unique reactivity patterns due to the positioning and type of substituents on the phthalic framework, impacting their applications in chemical synthesis and industry.
3-Bromophthalic anhydride exists as a crystalline solid at room temperature (20°C) [1] [3]. The compound displays characteristic visual properties that distinguish it from other phthalic anhydride derivatives. Its appearance varies from white to light yellow to light orange, presenting as either powder or crystalline form [1] [3]. The color variation is attributed to the presence of the bromine substituent, which influences the electronic structure and optical properties of the compound [4] [5].
The crystalline nature of 3-bromophthalic anhydride is consistent with its aromatic anhydride structure, where intermolecular forces contribute to the formation of ordered crystal lattices [4] [6]. The compound maintains its solid state under standard atmospheric conditions, demonstrating structural stability that is characteristic of halogenated aromatic compounds.
The melting point of 3-bromophthalic anhydride has been determined through multiple analytical methods. The most precisely reported melting point is 136°C [1] [3] [7], though literature values show a range of 132-134°C [4] [8] [5] [9]. This variation in reported melting points may be attributed to differences in sample purity, measurement techniques, and heating rates employed during thermal analysis.
The boiling point of 3-bromophthalic anhydride is reported as 363.2 ± 25.0°C, though this value is predicted rather than experimentally determined [4] [8] [5] [10] [9]. The relatively high boiling point reflects the strong intermolecular forces present in the compound, including dipole-dipole interactions enhanced by the electron-withdrawing bromine substituent and the anhydride functional group.
While specific enthalpy of formation data for 3-bromophthalic anhydride is not readily available in the current literature, related studies on substituted phthalic anhydrides provide insight into the thermodynamic behavior of these compounds. Research on 3-hydroxyphthalic anhydride has demonstrated sophisticated calorimetric methods for determining formation enthalpies [11] [12], suggesting that similar approaches could be applied to halogenated derivatives.
The presence of the bromine substituent is expected to significantly influence the enthalpy of formation compared to the parent phthalic anhydride. The electron-withdrawing nature of bromine and its relatively large atomic mass contribute to both the stability and energetic characteristics of the compound.
3-Bromophthalic anhydride exhibits typical solid-to-liquid phase transition behavior at its melting point. The compound demonstrates thermal stability below its melting point, with no significant decomposition observed under normal heating conditions [7]. However, exposure to elevated temperatures for extended periods may lead to thermal degradation, as evidenced by studies on related compounds [13] [14].
The phase transition from solid to liquid is accompanied by the disruption of intermolecular hydrogen bonding and van der Waals forces that maintain the crystalline structure. The relatively sharp melting point indicates a well-ordered crystalline structure with uniform intermolecular interactions.
The solubility characteristics of 3-bromophthalic anhydride reflect its polar nature and the influence of the bromine substituent on intermolecular interactions. The compound exhibits sparingly soluble behavior in water [6], which is consistent with the hydrophobic nature of the aromatic ring system and the electron-withdrawing effects of both the anhydride group and bromine substituent.
In organic solvents, 3-bromophthalic anhydride demonstrates variable solubility patterns. The compound shows slight solubility in chloroform and methanol, with sonication enhancing dissolution in methanol [4] [8] [5] [9]. This behavior suggests that the compound can form favorable interactions with polar aprotic and protic solvents, though the extent of dissolution remains limited.
Notably, 3-bromophthalic anhydride exhibits very good solubility in benzene [15], indicating strong affinity for aromatic solvents. This enhanced solubility in benzene can be attributed to π-π stacking interactions between the aromatic rings and favorable dispersive forces that overcome the polar nature of the anhydride functionality.
3-Bromophthalic anhydride demonstrates remarkable chemical stability under normal storage conditions [7]. The compound maintains its structural integrity when stored at room temperature, though optimal preservation requires cool and dark conditions below 15°C [1] [3]. For long-term storage and maximum stability, the compound should be maintained under inert gas atmosphere (nitrogen or argon) at temperatures between 2-8°C [4] [8] [5] [9].
The stability of 3-bromophthalic anhydride is significantly affected by environmental moisture. Exposure to moisture should be avoided as it can lead to hydrolysis of the anhydride functionality, converting the compound to the corresponding diacid [15]. This sensitivity to moisture is characteristic of anhydride compounds and represents a critical consideration for handling and storage protocols.
Temperature stability studies indicate that 3-bromophthalic anhydride remains chemically stable under normal processing conditions. However, exposure to elevated temperatures may result in decomposition, producing carbon monoxide, carbon dioxide, and hydrogen bromide as primary decomposition products [15] [7]. These decomposition products highlight the thermal degradation pathways available to the compound under extreme conditions.
The compound exhibits incompatibility with oxidizing agents and strong bases [15] [7]. Oxidizing agents may react with the aromatic system or the bromine substituent, while strong bases can promote hydrolysis of the anhydride group. These incompatibilities must be considered when designing synthetic procedures or storage protocols involving 3-bromophthalic anhydride.
Environmental factors such as light exposure can also influence the stability of 3-bromophthalic anhydride. The recommendation for storage in dark conditions suggests potential photosensitivity, possibly related to the aromatic chromophore or halogen substituent. Ultraviolet radiation may initiate photochemical reactions that could compromise the structural integrity of the compound.
Irritant